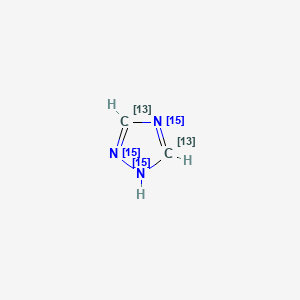

1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3

Description

BenchChem offers high-quality 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-13C2,1,2,4-15N3)1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1,3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-CVMUNTFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[15N][13CH]=[15N][15NH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic enrichment levels of 13C2 15N3 labeled 1,2,4-triazole

An In-Depth Technical Guide to the Isotopic Enrichment of ¹³C₂ ¹⁵N₃ Labeled 1,2,4-Triazole

Authored by: A Senior Application Scientist

Abstract

Stable Isotope Labeled (SIL) compounds are indispensable tools in modern pharmaceutical development, serving as the gold standard for internal standards in quantitative bioanalysis.[1][2] The 1,2,4-triazole moiety, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents, including potent antifungal and anticancer drugs.[3][4][5] Consequently, the synthesis and rigorous characterization of isotopically labeled 1,2,4-triazole are of paramount importance for drug metabolism and pharmacokinetic (DMPK) studies. This guide provides a comprehensive technical overview of ¹³C₂ ¹⁵N₃ labeled 1,2,4-triazole, focusing on the critical aspects of its synthesis, the determination of isotopic enrichment levels, and the underlying principles that ensure its fitness-for-purpose in regulated bioanalysis. We will explore the causality behind synthetic strategies and analytical choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Multiply Labeled 1,2,4-Triazole

The 1,2,4-triazole ring is a five-membered heterocycle whose unique properties—metabolic stability, hydrogen bonding capacity, and its role as a bioisostere for amide groups—make it a cornerstone of modern drug design.[4][6] When developing drugs containing this scaffold, quantitative analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is the benchmark methodology. The accuracy of such assays hinges on the use of an ideal internal standard (IS).

A stable isotope-labeled version of the analyte, such as ¹³C₂ ¹⁵N₃-1,2,4-triazole, represents the pinnacle of internal standards.[7][8] By incorporating heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), the resulting molecule is chemically identical to the analyte but mass-shifted.[] This mass difference allows it to be distinguished by the mass spectrometer, while its identical physicochemical behavior ensures it co-elutes chromatographically and experiences the same matrix effects (e.g., ion suppression or enhancement) as the analyte.[1] This co-behavior is the key to correcting for variations in sample extraction, recovery, and instrument response, thereby dramatically improving the accuracy and precision of quantification.[1][2]

The choice of incorporating five heavy atoms (two ¹³C and three ¹⁵N) provides a significant mass shift of +5 Da, moving the internal standard's signal far from the natural isotopic distribution of the unlabeled analyte, thus preventing any potential signal overlap or crosstalk.

Synthesis Strategy: Building the Labeled Core from the Ground Up

To achieve the high isotopic enrichment required for a reliable internal standard, direct synthesis (de novo synthesis) using isotopically enriched starting materials is the only viable approach.[10][11] Attempting to exchange isotopes on a pre-formed triazole ring would result in low and incomplete labeling. The synthesis must be designed to build the heterocyclic ring using precursors where the specific carbon and nitrogen atoms are already heavy isotopes.

A common and effective method for synthesizing the 1,2,4-triazole ring is a variation of the Pellizzari reaction, which involves the condensation of an acyl hydrazide with an amide or related compound.[12] To produce ¹³C₂ ¹⁵N₃-1,2,4-triazole, this can be adapted by using labeled precursors.

A plausible synthetic route involves:

-

[¹³C]Formic acid: Serves as the source for one of the labeled carbon atoms.

-

[¹⁵N]Hydrazine: Provides two of the labeled nitrogen atoms.

-

[¹³C, ¹⁵N]Cyanamide: Provides the final labeled carbon and nitrogen atoms.

The convergence of these highly enriched building blocks ensures that the resulting 1,2,4-triazole molecule incorporates the isotopes at the desired positions with very high efficiency.

Verification of Isotopic Enrichment: A Two-Pillar Approach

The certificate of analysis for a labeled standard is incomplete without a robust and accurate determination of its isotopic purity. This is not merely an academic exercise; it is a critical quality attribute that directly impacts the final concentration calculations in a quantitative assay.[1] A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for this purpose.[13][14]

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary tool for quantifying the distribution of different isotopologues in the final product.[15][16] Unlike nominal mass instruments, HRMS can resolve ions with very small mass differences, allowing for a clean separation of the unlabeled (M), partially labeled, and fully labeled (M+5) species.

The Causality Behind HRMS: The goal is to measure the relative abundance of the desired ¹³C₂¹⁵N₃ isotopologue compared to all other isotopic species of the molecule. An isotopic purity of >98% is typically required for high-quality internal standards.[17][18]

| Isotopologue | Description | Theoretical Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Relative Abundance (%) |

| M+0 | Unlabeled C₂H₃N₃ | 70.0354 | 70.0352 | 0.15 |

| M+1 | One ¹³C or ¹⁵N | 71.03xx | 71.03xx | 0.35 |

| M+2 | Two ¹³C/¹⁵N | 72.04xx | 72.04xx | 0.60 |

| M+3 | Three ¹³C/¹⁵N | 73.04xx | 73.04xx | 0.85 |

| M+4 | Four ¹³C/¹⁵N | 74.04xx | 74.04xx | 1.25 |

| M+5 | Fully Labeled ¹³C₂¹⁵N₃ | 75.0315 | 75.0314 | 96.80 |

Note: The final isotopic purity calculation must correct for the natural isotopic abundance of any unlabeled atoms in the molecule.[15][19]

-

Sample Preparation: Dissolve the labeled 1,2,4-triazole standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 µg/mL.

-

Chromatography: Inject the sample onto a UHPLC system coupled to an HRMS instrument (e.g., Orbitrap or TOF). Use a standard C18 column with a simple isocratic mobile phase to ensure a sharp, symmetrical peak shape. The goal is chromatographic separation from any synthesis-related impurities, not complex sample cleanup.[15]

-

Mass Spectrometry: Acquire data in full scan mode with high resolution (>60,000 FWHM). Ensure the mass accuracy is calibrated to < 5 ppm.

-

Data Processing: a. Extract the ion chromatograms for each expected isotopologue (M+0 through M+5). b. Integrate the area under the curve for each peak.[15] c. Sum the areas of all isotopologue peaks to get the total ion current. d. Calculate the relative abundance of the target M+5 peak as a percentage of the total. e. Crucial Step: Correct the abundances of each isotopologue for the natural isotopic contribution of the preceding isotopologue. Specialized software or validated spreadsheets are used for this deconvolution.[19][20] f. The final corrected relative abundance of the M+5 peak represents the isotopic enrichment.

Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the overall isotopic distribution, it does not confirm the specific location of the labels. NMR spectroscopy is the definitive technique for verifying the structural integrity and confirming the positions of the ¹³C and ¹⁵N atoms.[13][21]

The Causality Behind NMR: ¹³C and ¹⁵N are NMR-active nuclei.[21][22] In a ¹³C NMR spectrum, the two labeled carbons will appear as strong signals, while any unlabeled carbon at natural abundance (~1.1%) will be negligible in comparison.[23] Furthermore, the coupling patterns (e.g., ¹³C-¹⁵N coupling) provide unambiguous evidence of the connectivity between the labeled atoms, confirming that the synthesis proceeded as planned and no isotopic scrambling occurred.

-

Sample Preparation: Dissolve a sufficient quantity (~5 mg) of the labeled 1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Acquire a standard proton NMR spectrum. This confirms the overall structure and chemical purity.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. For ¹³C₂-1,2,4-triazole, two intense signals corresponding to the labeled carbons should dominate the spectrum.

-

¹⁵N NMR: Acquire a ¹⁵N NMR spectrum. This is a less sensitive nucleus, but it will confirm the presence of the three labeled nitrogens.

-

2D NMR (Optional but Recommended): An HSQC or HMBC experiment can be used to definitively correlate the labeled carbons and nitrogens with their attached protons, providing ultimate structural proof.

Conclusion: The Foundation of Quantitative Confidence

The utility of a ¹³C₂ ¹⁵N₃ labeled 1,2,4-triazole as an internal standard is directly proportional to its isotopic enrichment. Achieving high levels of enrichment (>98%) is a non-trivial process that requires a dedicated de novo synthesis using labeled starting materials. The subsequent verification is equally critical, demanding a dual-pronged analytical approach. HRMS provides the quantitative measure of isotopic distribution, while NMR confirms the structural identity and the precise location of the heavy atoms. Only when both techniques provide concordant data can a batch of labeled material be considered a trustworthy and authoritative standard for use in regulated drug development studies. This rigorous, evidence-based approach ensures the highest level of scientific integrity and provides the foundation for accurate, reliable, and reproducible quantitative data.

References

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC. (2010, May 11). National Center for Biotechnology Information. [Link]

-

Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). (2026, February 5). Solarbio. [Link]

-

Isotopic analysis by nuclear magnetic resonance - Wikipedia. Wikipedia. [Link]

-

The synthesis of ¹⁵N‐labeled heterocycles containing nitrogen atom. ResearchGate. [Link]

-

14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing - PMC. National Center for Biotechnology Information. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing. (2023, February 10). Royal Society of Chemistry. [Link]

-

Multicomponent Reactions: A Promising Approach to Isotope Labeling. (2024, May 22). Who we serve. [Link]

-

NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. MDPI. [Link]

-

Heterocyclic Surgery for Isotopic Labeling. (2024, September 26). Thieme Connect. [Link]

-

Isotope Labeled Internal Standards (ILIS) as a Basis for Quality Control in Clinical Studies Using Plasma Samples - PubMed. (2010, April 18). National Center for Biotechnology Information. [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry. (2010, May 11). ACS Publications. [Link]

-

Multiple isotopic labels for quantitative mass spectrometry - PMC. (2008, June 1). National Center for Biotechnology Information. [Link]

-

Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC. (2022, April 1). National Center for Biotechnology Information. [Link]

-

Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. (2021, August 11). UC Davis Stable Isotope Facility. [Link]

-

1,2,4-Triazole. Eurisotop. [Link]

-

Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC. (2024, November 12). National Center for Biotechnology Information. [Link]

-

Stable Isotope Labeling in Omics Research: Techniques and Applications. Medium. [Link]

-

Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins | Journal of the American Society for Mass Spectrometry. (2024, August 30). ACS Publications. [Link]

-

34S: A New Opportunity for the Efficient Synthesis of Stable Isotope Labeled Compounds. (2018, May 17). ACS Publications. [Link]

-

LABELLED COMPOUNDS IN DEVELOPING COUNTRIES. IAEA. [Link]

-

Flow Chemistry for Contemporary Isotope Labeling. (2024, June 25). X-Chem. [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

Stable Isotope-labeled Standards. Amerigo Scientific. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. National Center for Biotechnology Information. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. National Center for Biotechnology Information. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6). Open Access Journals. [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC. (2020, December 19). National Center for Biotechnology Information. [Link]

-

Isotopic Purity Using LC-MS. (2025, September 29). ResolveMass Laboratories Inc. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

(PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. (2025, May 24). ResearchGate. [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021, September 30). DergiPark. [Link]

-

1,2,4-Triazole - Wikipedia. Wikipedia. [Link]

Sources

- 1. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) [solarbio-global.com]

- 2. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. scispace.com [scispace.com]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 12. scispace.com [scispace.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. almacgroup.com [almacgroup.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Cambridge Isotope Laboratories 1,2,4-TRIAZOLE (3,5-13C2, 99%; 1,2,4-15N3, | Fisher Scientific [fishersci.com]

- 18. isotope.com [isotope.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

Technical Guide: Synthesis Pathways for Stable Isotope Labeled 1,2,4-Triazoles

Topic: Synthesis Pathways for Stable Isotope Labeled 1,2,4-Triazoles Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary

The 1,2,4-triazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the active core in antifungal agents (e.g., fluconazole, voriconazole), agrochemicals, and oncology drugs. In bioanalytical workflows—specifically LC-MS/MS quantitation—stable isotope labeled (SIL) analogues are the gold standard for internal normalization. They compensate for matrix effects, ionization suppression, and extraction variability.

This guide details the synthesis of 1,2,4-triazoles labeled with Deuterium (

Part 1: Strategic Isotope Selection

Before initiating synthesis, the choice of isotope dictates the pathway.

| Feature | Deuterium ( | Heavy Atoms ( |

| Primary Use | Internal Standards (LC-MS), Metabolic Blocking | DMPK Tracers, NMR Structural Studies |

| Cost | Low (Solvent exchange, | High (Labeled precursors required) |

| Stability | Variable (Exchangeable protons are risky) | Absolute (Non-exchangeable) |

| Synthesis Type | Late-Stage Functionalization (LSF) | De Novo Ring Construction |

| Retention Time | Potential "Deuterium Isotope Effect" shift in HPLC | Co-elutes perfectly with analyte |

The "Scrambling" Risk

Crucial Insight: Protons at the C3 and C5 positions of 1,2,4-triazoles are acidic (

-

Recommendation: For C-H positions on the triazole ring, prefer

labeling. Use Deuterium only on non-exchangeable side-chain positions or utilize steric blocking.

Part 2: De Novo Synthesis (Ring Construction)

For

Pathway Logic: The Pellizzari Reaction

This pathway condenses an amide with a hydrazide.[3][4] By using

Diagram 1: Mechanistic Pathway (Pellizzari)

The following diagram illustrates the condensation mechanism, highlighting the critical dehydration step which requires high temperature or dehydrating agents.

Caption: The Pellizzari reaction sequence requires forcing conditions to drive the dehydration step (Inter1 to Inter2).

Protocol 1: Synthesis of -1,2,4-Triazole

This protocol utilizes

Reagents:

-

Benzamide-

(Source of C3)[5] -

Benzoylhydrazide-

(Source of C5)[5] -

Solvent: Ethylene glycol (high boiling point)

Step-by-Step Methodology:

-

Preparation: In a dry pressure tube, combine equimolar amounts (5.0 mmol) of Benzamide-

and Benzoylhydrazide- -

Fusion: Add 2 mL of ethylene glycol. Seal the tube.

-

Reaction: Heat to 180°C for 12 hours.

-

Expert Note: The reaction can be accelerated using microwave irradiation (300W, 200°C, 20 min) to improve yield and reduce thermal decomposition byproducts [1].

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

-

Crystallization: The product usually precipitates. Filter and wash with cold ether.

-

Validation: Check MS for M+2 shift (or M+4 depending on substitution).

Part 3: Deuteration Strategies (H/D Exchange)

Total synthesis is expensive. For internal standards where metabolic stability of the label is not the primary concern (e.g., quantifying parent drug in plasma), Metal-Catalyzed Hydrogen Isotope Exchange (HIE) is the superior choice.

Pathway Logic: Ruthenium-Catalyzed C-H Activation

Ruthenium nanoparticles (RuNPs) or complexes can activate C-H bonds on the triazole ring and adjacent aromatic systems, facilitating exchange with

Diagram 2: H/D Exchange Workflow

Caption: Late-stage functionalization allows direct labeling of complex drugs without re-synthesis.

Protocol 2: Ruthenium-Catalyzed Deuteration of Fluconazole

Based on recent advancements in nanocatalysis [2].

Reagents:

-

Fluconazole (Target Analyte)

-

Catalyst: Ru/C (5% wt) or Ru nanoparticles stabilized by PVP.

-

Solvent: THF or Methanol-

. -

Deuterium Source:

gas (balloon or pressure).

Step-by-Step Methodology:

-

Dissolution: Dissolve Fluconazole (100 mg) in THF (2 mL) in a heavy-walled pressure tube.

-

Catalyst Addition: Add Ru/C (10 mg).

-

Atmosphere Exchange: Degas the solution with

, then flush with -

Heating: Stir at 50–60°C for 24 hours.

-

Expert Note: Higher temperatures increase exchange rates but risk reducing the triazole ring or defluorinating the phenyl ring.

-

-

Filtration: Filter through a 0.45

m PTFE syringe filter to remove the catalyst. -

Lyophilization: Evaporate solvent to yield the deuterated product.

-

Back-Exchange (Safety Step): Dissolve residue in MeOH-

and stir for 30 mins, then evaporate. This removes labile deuterium (N-D or O-D) leaving only the stable C-D labels.

Part 4: Quality Control & Data Analysis

Synthesizing the compound is only half the battle. Verifying isotopic enrichment is critical for mass spectrometry applications.

Isotopic Enrichment Calculation

Do not rely solely on the nominal mass. You must calculate the Isotopic Enrichment (IE) to ensure no unlabeled (

Formula:

Summary of Synthetic Routes

| Method | Target Isotope | Key Reagents | Pros | Cons |

| Pellizzari | Amide + Hydrazide | High regioselectivity; Robust | High temp; Dehydration difficult | |

| Einhorn-Brunner | Diacylamine + Hydrazine | Good for 1,5-disubstituted | Acidic conditions required | |

| Ru-Catalyzed HIE | Drug + | Cheap; Fast; No total synthesis | Regio-control is poor; Scrambling | |

| Deamination Annulation | Nitrile + Hydrazine | Mild conditions; High yield | Requires specific nitrile precursors |

References

-

Shelke, G. M., et al. (2015).[6] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide."[6] Synlett, 26, 404-407.[6] Link

-

Bourriquen, F., et al. (2022).[7] "Ruthenium Nanoparticles for the Deuteration of Pharmaceuticals." MDPI Molecules. Link

-

Wang, W., et al. (2012).[8] "Study on Synthesis of 15N-Hydrazine Hydrate." Journal of Isotopes. Link

-

Tlahuext-Aca, A., et al. (2021). "Site-selective silver-catalyzed C-H bond deuteration of fluconazole." ACS Catalysis. Link

-

Cerilliant Corp. (2015). "Internal Standards Provide Quantitation of Antifungal Drugs."[9] Clinical Lab Products. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Study on Synthesis of <sup>15</sup>N- Hydrazine Hydrate [tws.xml-journal.net]

- 9. clpmag.com [clpmag.com]

Technical Whitepaper: Stable Isotope Labeling with 1,2,4-Triazole-13C2,15N3

Executive Summary

This technical guide details the physicochemical properties, safety protocols, and analytical applications of 1,2,4-Triazole-13C2,15N3 (CAS: 1261170-82-4). As a fully isotopically labeled analogue of the parent 1,2,4-triazole (a common metabolite of triazole fungicides), this compound serves as the "Gold Standard" Internal Standard (ISTD) for quantitative LC-MS/MS workflows. Its +5 Da mass shift (

Part 1: Chemical Identity & Specifications[1]

The distinction between the unlabeled parent and the isotopologue is critical for regulatory compliance and analytical method validation.

| Feature | Unlabeled Parent | Isotopically Labeled Standard |

| Chemical Name | 1,2,4-Triazole | 1,2,4-Triazole-13C2,15N3 |

| CAS Number | 288-88-0 | 1261170-82-4 |

| Molecular Formula | ||

| Molecular Weight | 69.07 g/mol | 74.03 g/mol (+4.96 Da shift) |

| Appearance | White crystalline solid | White to off-white solid |

| Solubility | Highly soluble in water, alcohol | Soluble in water, Methanol, DMSO |

| Purity Grade | Typically >98% | Isotopic Enrichment |

Structural Integrity

The labeling of all ring atoms (2 carbons, 3 nitrogens) renders the isotope effect "non-exchangeable." Unlike deuterium labels on labile protons (which can exchange with solvent

Part 2: Safety Data Sheet (SDS) Highlights

Critical Warning: While isotopic labeling changes the mass, it does not alter the toxicological profile. Treat this compound with the same high-level precautions as the parent triazole, which is a known reproductive toxin.

Hazard Identification (GHS Classification)

-

Signal Word: DANGER

-

Reproductive Toxicity (Category 1B): H360FD - May damage fertility. May damage the unborn child.[1][2][3]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][2]

Handling & Storage Protocol

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen or Argon) to prevent moisture absorption which degrades isotopic purity calculations.

-

PPE: Double nitrile gloves, safety goggles (EN 166), and a lab coat. All weighing must occur inside a certified fume hood.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Emergency Response Decision Tree

Figure 1: Emergency response logic for 1,2,4-Triazole exposure events.

Part 3: Technical Application - The "Self-Validating" Analytical System

In quantitative mass spectrometry, matrix effects (ion suppression or enhancement) can skew results by >50%. The use of 1,2,4-Triazole-13C2,15N3 creates a self-validating system.

The Mechanism of Error Correction

-

Co-Elution: The labeled standard has nearly identical physicochemical properties to the analyte, meaning they elute from the HPLC column at the exact same retention time.

-

Matrix Compensation: Any suppression causing a 50% signal loss in the analyte will cause the exact same 50% loss in the ISTD.

-

Ratio Calculation: The Ratio of Analyte Area / ISTD Area remains constant, correcting the quantitative result.

Why +5 Da Matters

Many labs use deuterium (

-

The Problem: Natural isotopes of the parent (

, -

The Solution: The +5 Da shift of

moves the ISTD mass to 74, well clear of the M+1 and M+2 natural isotopic envelope of the parent analyte.

Part 4: Validated Analytical Protocol (LC-MS/MS)

Objective: Quantification of 1,2,4-Triazole in Soil/Water using Isotope Dilution Mass Spectrometry (IDMS).

Reagents & Standards

-

Stock Solution: Dissolve 1 mg 1,2,4-Triazole-13C2,15N3 in 10 mL Methanol (100 µg/mL). Store at -20°C.

-

Working ISTD: Dilute Stock to 100 ng/mL in water/methanol (90:10).

Sample Preparation Workflow

-

Extraction: Weigh 5g sample + 10 mL Acetonitrile/Water (80:20).

-

Spiking: Add 50 µL of Working ISTD to the extraction tube before shaking. This ensures the ISTD experiences all extraction inefficiencies.

-

Homogenization: Shake vigorously (QuEChERS method) or vortex for 5 mins.

-

Centrifugation: 4000 rpm for 5 mins.

-

Filtration: Filter supernatant through 0.2 µm PTFE filter into LC vial.

LC-MS/MS Parameters

-

Column: Hypercarb (Porous Graphitic Carbon), 100 x 2.1 mm, 5 µm. Note: C18 retains triazoles poorly; Carbon columns are superior for polar retention.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Methanol + 0.1% Formic Acid

-

-

Ionization: Electrospray Positive (ESI+).

MRM Transitions Table:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 1,2,4-Triazole (Analyte) | 70.1 | 43.1 | 25 | 15 |

| 1,2,4-Triazole-13C2,15N3 (ISTD) | 75.1 | 46.1 | 25 | 15 |

Analytical Logic Flow

Figure 2: Step-by-step isotope dilution workflow ensuring data integrity.

Part 5: References

-

Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 1H-1,2,4-Triazole-13C2,15N3 PESTANAL®. Retrieved from

-

European Chemicals Agency (ECHA). (2023). Substance Information: 1,2,4-Triazole (CAS 288-88-0).[4][5][6] Retrieved from

-

U.S. EPA. (2020). Method L0199/01: Determination of 1,2,4-Triazole in Water by LC-MS/MS. Retrieved from

-

MedChemExpress. (2024). Product Information: 1,2,4-Triazole-13C2,15N3.[4][7][8][9] Retrieved from

-

Toronto Research Chemicals. (2024). 1,2,4-Triazole-13C2,15N3 Catalogue Entry. Retrieved from

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. carlroth.com [carlroth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1,2,4-Triazole Labeled 13C2, 15N | CAS 288-88-0 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. 1261170-82-4|1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3|BLD Pharm [bldpharm.com]

- 9. 1H-1,2,4-Triazole-13C2,15N3 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of ¹³C and ¹⁵N Labeled Triazole Metabolites

Introduction: The Challenge and Opportunity of Triazole Metabolites

Triazole-containing compounds are a cornerstone of modern pharmaceuticals and agrochemicals, known for their wide range of biological activities.[1] Understanding their metabolic fate is critical in drug development for identifying active metabolites, assessing potential toxicities, and elucidating mechanisms of action. However, metabolites are often present in complex biological matrices at low concentrations, making their structural characterization a significant analytical challenge.

Isotopic labeling, particularly with stable isotopes ¹³C and ¹⁵N, provides a powerful solution.[2] By enriching the target metabolite with these NMR-active nuclei, we can dramatically enhance sensitivity and simplify complex spectra, transforming an often-insurmountable challenge into a tractable analytical problem.[3][4] This application note provides a comprehensive guide and detailed protocols for leveraging one- and two-dimensional NMR spectroscopy to unambiguously determine the structure of ¹³C and ¹⁵N dual-labeled triazole metabolites.

Principle of the Method: Leveraging Isotopic Labels for Clarity

The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) makes direct NMR observation of these nuclei in unenriched samples time-consuming and often impractical for low-concentration metabolites.[5] Uniform or specific labeling with ¹³C and ¹⁵N overcomes this limitation.[4][]

-

Sensitivity Enhancement: Labeling concentrates the NMR-active isotopes, significantly boosting the signal-to-noise ratio for ¹³C and ¹⁵N NMR experiments.

-

Spectral Simplification: In ¹H NMR, the presence of a ¹³C label splits the proton signal into a doublet, providing an unambiguous marker for protons attached to labeled carbons.

-

Access to Heteronuclear Correlations: Isotopic enrichment is essential for the efficient use of powerful 2D heteronuclear experiments like HSQC and HMBC. These experiments correlate nuclei through one-bond (¹J) or multiple-bond (ⁿJ) scalar couplings, respectively, forming the basis of modern structure elucidation.[7][8]

This guide focuses on a suite of experiments designed to build a complete structural picture of a triazole metabolite by piecing together correlations between ¹H, ¹³C, and ¹⁵N nuclei.

Experimental Workflow Overview

The process of elucidating the structure of a labeled metabolite follows a logical progression from sample preparation to multi-dimensional data analysis. Each step builds upon the last to create a comprehensive dataset for unambiguous structural assignment.

Caption: General workflow from sample preparation to final structure.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. This protocol ensures the preparation of a homogenous, particle-free sample suitable for high-resolution NMR.

Materials:

-

¹³C, ¹⁵N labeled triazole metabolite sample

-

High-quality deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

-

5 mm NMR tubes (free of scratches or cracks)[9]

-

Pasteur pipette and glass wool or a syringe filter

-

Internal reference standard (e.g., TMSP-d₄ for D₂O) (optional, as solvent signal can be used)

Procedure:

-

Determine Sample Quantity:

-

Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent directly in a small vial. The final sample volume in the NMR tube should be approximately 4 cm in height.[9]

-

Ensure Homogeneity: Vortex the vial for 30 seconds to ensure complete dissolution and a homogenous solution. Inhomogeneity can lead to broadened spectral lines.[9]

-

Filtration (Critical Step):

-

Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities.

-

Filter the sample solution through the pipette directly into the 5 mm NMR tube. This step is crucial to remove any suspended solid particles, which severely degrade magnetic field homogeneity and spectral quality.

-

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[9]

Protocol 2: NMR Data Acquisition

The following protocols are based on a 400 MHz spectrometer but can be adapted for other field strengths. All experiments should be performed at a constant, regulated temperature (e.g., 298 K).

4.2.1. One-Dimensional (1D) Experiments

A. ¹H NMR - Initial Quality Check

The ¹H NMR spectrum serves as a quick and essential check of sample concentration, purity, and proper dissolution.

| Parameter | Recommended Setting | Rationale |

| Pulse Program | zg30 or zg | Standard 1D proton acquisition. |

| Relaxation Delay (d1) | 2.0 s | Allows for sufficient relaxation of most protons in small molecules. |

| Number of Scans (ns) | 8-16 | Typically sufficient for labeled metabolites at mg concentrations. |

| Spectral Width (sw) | ~12 ppm | Covers the typical chemical shift range for organic molecules. |

| Acquisition Time (aq) | ~3-4 s | Provides adequate digital resolution. |

B. ¹³C{¹H} NMR - Direct Carbon Observation

This experiment provides a direct view of the carbon backbone of the metabolite. Proton decoupling is used to simplify the spectrum by collapsing ¹J(CH) couplings into singlets.

| Parameter | Recommended Setting | Rationale |

| Pulse Program | zgpg30 or similar | Standard 1D carbon acquisition with proton decoupling. |

| Relaxation Delay (d1) | 2.0 s | A good starting point for most carbons. For quantitative analysis, a longer delay (5x the longest T₁) is required.[5] |

| Number of Scans (ns) | 128 - 1024+ | Higher number of scans is needed due to the low sensitivity of ¹³C, even when labeled. |

| Spectral Width (sw) | ~200-220 ppm | Encompasses the full range of carbon chemical shifts in organic molecules.[11] |

| Acquisition Time (aq) | ~1-2 s | Balances resolution and experiment time. |

4.2.2. Two-Dimensional (2D) Correlation Experiments

A. ¹H-¹³C HSQC - Mapping C-H Connections

The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most important for labeled compounds. It identifies all carbons that have protons directly attached, correlating them through their one-bond coupling (¹J(CH)).[7]

| Parameter | Recommended Setting | Rationale |

| Pulse Program | hsqcedetgpsp or similar | Edited HSQC distinguishes CH/CH₃ from CH₂ signals. |

| ¹J(CH) Coupling | 145 Hz | An average value for one-bond C-H couplings in organic molecules. |

| Relaxation Delay (d1) | 1.5 s | Standard value for good sensitivity. |

| Number of Scans (ns) | 2-8 per increment | Balances signal-to-noise with total experiment time. |

| Spectral Width (F2, ¹H) | ~12 ppm | Same as 1D ¹H. |

| Spectral Width (F1, ¹³C) | ~160-200 ppm | Set to cover the expected ¹³C chemical shift range of the metabolite. |

| Number of Increments (F1) | 256-512 | Determines the resolution in the indirect ¹³C dimension. |

B. ¹H-¹⁵N HSQC - Mapping N-H Connections

This experiment is analogous to the ¹H-¹³C HSQC but correlates protons directly attached to ¹⁵N atoms, which is invaluable for identifying N-H moieties within the triazole ring or on side chains.[12]

| Parameter | Recommended Setting | Rationale |

| Pulse Program | hsqcf3gpph or similar | Standard gradient-selected ¹H-¹⁵N HSQC. |

| ¹J(NH) Coupling | 90 Hz | A typical value for one-bond N-H couplings.[13] |

| Relaxation Delay (d1) | 1.5 s | Standard value for good sensitivity. |

| Number of Scans (ns) | 4-16 per increment | May require more scans than ¹H-¹³C HSQC due to broader lines and potentially faster relaxation of some NH protons. |

| Spectral Width (F2, ¹H) | ~12 ppm | Same as 1D ¹H. |

| Spectral Width (F1, ¹⁵N) | ~200-300 ppm | Covers a wide range of nitrogen chemical shifts.[14] |

| Number of Increments (F1) | 128-256 | Determines resolution in the ¹⁵N dimension. |

C. ¹H-¹³C HMBC - Building the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing the complete structure. It detects correlations between protons and carbons over two to three bonds (²J(CH), ³J(CH)), allowing the connection of different spin systems.[8][15]

| Parameter | Recommended Setting | Rationale |

| Pulse Program | hmbcgplpndqf or similar | Standard gradient-selected HMBC. |

| Long-Range Coupling | 8 Hz | Optimized for detecting typical 2-3 bond couplings. This value can be adjusted (4-10 Hz) to target different couplings. |

| Relaxation Delay (d1) | 1.5 s | Standard value. |

| Number of Scans (ns) | 4-16 per increment | Requires more scans than HSQC to detect weaker, long-range correlations. |

| Spectral Width (F2, ¹H) | ~12 ppm | Same as 1D ¹H. |

| Spectral Width (F1, ¹³C) | ~200-220 ppm | Must cover the full carbon chemical shift range. |

| Number of Increments (F1) | 400-800 | Higher resolution is often needed to resolve long-range correlations. |

Data Processing and Structural Elucidation

Data Processing Steps

-

Fourier Transform (FT): Apply FT to the raw time-domain data (FID) in both the direct (F2) and indirect (F1) dimensions.[16]

-

Phase Correction: Manually or automatically adjust the phase of the spectra to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Correct any distortions in the spectral baseline.

-

Referencing: Calibrate the chemical shift axes. For ¹H, the residual solvent peak can be used. For ¹³C and ¹⁵N, the spectrometer's software can reference these axes indirectly based on the ¹H reference frequency.[17]

Strategy for Structural Elucidation

The process of piecing together the metabolite's structure involves a systematic analysis of the 2D spectra.

Caption: Visualizing NMR correlations for structure elucidation.

-

Identify C-H and N-H Fragments (HSQC): Start with the ¹H-¹³C and ¹H-¹⁵N HSQC spectra. Each cross-peak represents a direct one-bond connection. This allows you to group protons with their attached heavy atoms, defining the basic building blocks of the molecule (e.g., CH, CH₂, CH₃, NH groups).

-

Connect the Fragments (HMBC): Use the ¹H-¹³C HMBC spectrum to link the fragments. Look for correlations from a proton to carbons that are 2 or 3 bonds away. For example, a correlation from a CH₂ proton to a quaternary carbon in the triazole ring establishes their proximity.

-

Confirm with ¹H-¹⁵N HMBC: Use long-range ¹H-¹⁵N correlations to confirm connectivity to nitrogen atoms, which is especially useful for determining the substitution pattern on the triazole ring.[18]

-

Assemble the Structure: Systematically combine all observed correlations to build the final chemical structure, much like solving a puzzle. The dual ¹³C and ¹⁵N labels provide a rich set of constraints that should lead to an unambiguous assignment.

References

- Quantification of 13C, 15N labelled compounds with 13C, 15N edited 1H Nuclear Magnetic Resonance spectroscopy. Talanta.

- NMR Sample Prepar

- 1H and 13C NMR Data for triazole 1. Royal Society of Chemistry.

- Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs.

- 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Hong Lab.

- NMR Data Processing. Encyclopedia of Magnetic Resonance.

- Synthesis and Spectral Characterization of 1,2,4-triazole deriv

- 13C 15N Labeled Compounds. Alfa Chemistry.

- CSA CODEX pulse sequence for the direct (13C or 15N, a) and indirect...

- Sample Prepar

- Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces. De Gruyter.

- NMR Metabolomics Protocols for Drug Discovery. UNL Digital Commons.

- How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Clearsynth.

- Sensitivity Enhanced Heteronuclear Correlation Spectroscopy in Multidimensional Solid-State NMR of Oriented Systems via Chemical Shift Coherences. PMC.

- NMR Sample Preparation: The Complete Guide.

- 13C-NMR spectral data (ppm) for selected compounds.

- Measuring methods available and examples of their applications 13C NMR. University of Eastern Finland.

- 2D Hetero nuclear NMR d

- Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. The Journal of Organic Chemistry.

- Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.

- Practical Guidelines for 13 C-Based NMR Metabolomics.

- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl

- Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. Royal Society of Chemistry.

- Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.

- pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. PubMed.

- Stable Isotopes for Structural Biomolecular NMR. Sigma-Aldrich.

- 2D experiments Inverse Heteronuclear Correl

- Data Processing in Multidimensional NMR.

- Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. PMC.

- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetyl

- Selected correlation illustration in 5 by HMBC ( 1 H-13 C).

- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI.

- 1H-15N HSQC.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Labeling strategies for 13C-detected aligned-sample solid-st

- Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR.

- Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study.

- Ultra High Resolution 1H-13C HSQC Spectra of Metabolite Mixtures using non. Harvard University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Quantification of 13C, 15N labelled compounds with 13C, 15N edited 1H Nuclear Magnetic Resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. organomation.com [organomation.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]

- 13. mdpi.com [mdpi.com]

- 14. books.rsc.org [books.rsc.org]

- 15. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Optimizing MRM transitions for 1,2,4-Triazole-13C2,15N3 in triple quadrupole MS

Executive Summary

This technical note details the protocol for optimizing Multiple Reaction Monitoring (MRM) transitions for 1,2,4-Triazole-13C2,15N3 , a highly polar stable isotope-labeled internal standard (SIL-IS). This compound is critical for the accurate quantification of 1,2,4-triazole (a common metabolite of triazole fungicides and nitrification inhibitors) in complex matrices. Due to its low molecular weight and high polarity, this analyte presents specific challenges in ionization stability and fragmentation efficiency. This guide provides a self-validating workflow to establish robust quantitation parameters.

Physicochemical Context & Mechanistic Logic

Understanding the isotope labeling pattern is the foundation of this protocol. We are not simply "tuning" a mass; we are tracking specific atoms through the fragmentation pathway.

Analyte Specifications

| Property | Native 1,2,4-Triazole | 1,2,4-Triazole-13C2,15N3 (IS) |

| Formula | ||

| Monoisotopic Mass | 69.03 Da | 74.03 Da (+5 Da shift) |

| Precursor Ion [M+H]+ | m/z 70.1 | m/z 75.1 |

| pKa | 2.19, 10.26 (Amphoteric) | Similar |

| LogP | -0.58 (Highly Polar) | Similar |

Fragmentation Logic (The "Why" behind the Transitions)

Triazole rings are stable, often requiring higher Collision Energies (CE) to fracture. The primary fragmentation pathway involves ring cleavage and the expulsion of neutral molecules, specifically Hydrogen Cyanide (HCN) or Nitrogen gas (

-

Pathway A (Dominant): Loss of HCN

-

Native:

(Loss of -

Labeled: The IS contains

and -

Calculation: Loss of

= -

Transition:

.

-

-

Pathway B (Secondary): Loss of

-

Native:

(Loss of -

Labeled: Loss of

= -

Transition:

.

-

Experimental Protocol: Step-by-Step Optimization

Reagents & Preparation

-

Stock Solution: Dissolve 1 mg 1,2,4-Triazole-13C2,15N3 in 10 mL Methanol (LC-MS grade) to yield 100 µg/mL.

-

Working Standard: Dilute Stock 1:100 in 50:50 Methanol:Water + 0.1% Formic Acid (Final: 1 µg/mL).

-

Note: Formic acid is crucial to ensure protonation (

) in the source.

-

Optimization Workflow

Perform the following steps in "Manual Tuning" or "Infusion" mode on the Triple Quadrupole.

Step 1: Precursor Ion Selection (Q1 Scan)

-

Infuse the Working Standard at 10 µL/min.

-

Scan Range: m/z 50–100.

-

Polarity: Positive ESI.

-

Objective: Maximize intensity of m/z 75.1 .

-

Critical Parameter - Declustering Potential (DP):

-

Ramp DP from 0 to 100 V.

-

Insight: Small, polar molecules often require higher DP (50–80 V) to desolvate effectively and prevent clustering with solvent ions.

-

Step 2: Product Ion Selection (Product Ion Scan)

-

Fix Q1 to m/z 75.1.

-

Scan Q3: m/z 20–75.

-

Collision Energy (CE): Set initially to 20 V.

-

Observe: Look for peaks at m/z 46 and m/z 45 .

Step 3: Energy Ramping (MRM Optimization)

Once the fragments are identified, optimize the Collision Energy (CE) and Cell Exit Potential (CXP) for each specific transition.

| Transition Type | Precursor (Q1) | Product (Q3) | Neutral Loss | Estimated CE (V) |

| Quantifier | 75.1 | 46.1 | 25 – 35 | |

| Qualifier | 75.1 | 45.1 | 25 – 35 |

-

Protocol: Ramp CE from 10 to 50 V in 2 V increments. Plot Intensity vs. CE to find the apex.

Visualization of the Workflow

Figure 1: Step-by-step MS optimization workflow for establishing robust MRM transitions.

Fragmentation Pathway Diagram

To ensure scientific integrity, we must visualize the structural breakage. The diagram below illustrates the ring cleavage mechanism derived from the isotopic mass shifts.

Figure 2: Proposed fragmentation pathway showing the specific isotopic losses for the labeled internal standard.

Chromatographic Considerations (Crucial Context)

While this note focuses on MS optimization, the polarity of 1,2,4-Triazole renders standard C18 chromatography ineffective (retention factor

-

Recommended Column: Porous Graphitic Carbon (PGC) or HILIC (Zwitterionic).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Methanol or Acetonitrile.

-

Note: PGC columns require specific regeneration steps; ensure the column is conditioned properly to maintain retention time stability for the IS.

-

Validation & Quality Control

To verify the optimized parameters, perform the "Cross-Talk" Test :

-

Inject High Concentration Native Standard (Unlabeled): Inject 1000 ng/mL of native 1,2,4-Triazole.

-

Monitor IS Channel: Watch the 75 -> 46 transition.

-

Requirement: Signal in the IS channel must be < 0.5% of the IS response in a blank sample.

-

Reasoning: Native isotopes (

natural abundance) contribute to M+1 and M+2, but M+5 (the IS mass) is statistically negligible. If you see a signal, it indicates fragmentation "cross-talk" or impurities.

-

References

-

Jasak, J., et al. (2012). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX Application Note. Link

-

Blondel, A., et al. (2018).[2][3] Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Journal of Chromatography A, 1562, 123-127.[2] Link

-

Sigma-Aldrich. (2024).[4] 1H-1,2,4-Triazole-13C2,15N3 PESTANAL®, analytical standard. Product Specification. Link

-

European Reference Laboratory (EURL). (2016). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. EURL-SRM. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Troubleshooting & Optimization

Troubleshooting low recovery rates of 1,2,4-Triazole-13C2,15N3 in food matrices

Executive Summary

1,2,4-Triazole (TRZ) is a highly polar metabolite (logP ≈ -0.[1][2][3]7) common to triazole fungicides.[1][3] Its analysis is notoriously difficult because it defies standard "lipophilic" pesticide workflows.[4]

If you are experiencing low recovery of your internal standard (1,2,4-Triazole-13C2,15N3 ), the issue is rarely the standard itself. It is almost certainly a mismatch between the extraction solvent polarity and the analyte , or severe ion suppression masking the signal.

This guide moves beyond standard QuEChERS (which often fails for TRZ) and focuses on the QuPPe (Quick Polar Pesticides) method and Porous Graphitic Carbon chromatography, as recommended by the EURL-SRM.

Part 1: Diagnostic Workflow

Before altering your protocol, determine if your "low recovery" is a loss of analyte during extraction or a loss of signal during detection.

The "IS-Check" Experiment

Run the following three vials on your LC-MS/MS:

-

Vial A (Neat Standard): IS spiked into pure solvent (e.g., Methanol).

-

Vial B (Post-Extraction Spike): Blank matrix extracted, then spiked with IS.

-

Vial C (Pre-Extraction Spike): Blank matrix spiked with IS, then extracted.

Interpret Your Results:

| Observation | Diagnosis | Root Cause | Action Plan |

| Vial B << Vial A | Matrix Suppression | Co-eluting matrix components are quenching ionization. | See Section 3 (Clean-up & Chromatography). |

| Vial C << Vial B | Extraction Loss | The solvent is not solubilizing the TRZ, or TRZ is lost to the solid residue. | See Section 2 (QuPPe Extraction). |

| Vial C ≈ Vial B | High Recovery | The method works; your "low recovery" might be a calculation error or degradation. | Check pH stability.[5] |

Part 2: Extraction (The "Getting It Out" Phase)

The Problem: Standard QuEChERS (AOAC 2007.01 or EN 15662) uses partitioning with salts to separate water from acetonitrile.

-

Why it fails: 1,2,4-Triazole is extremely water-soluble. When you add salts (MgSO4/NaCl), the TRZ stays in the aqueous phase (waste) rather than moving to the acetonitrile layer.

The Solution: Use the QuPPe (Quick Polar Pesticides) method. This involves no partitioning . You extract with acidified methanol and analyze the raw extract.

Recommended Protocol: QuPPe-PO (Plant Origin)

Reagents:

-

Extraction Solvent: Methanol + 1% Formic Acid (Acidification prevents degradation and improves solubility).

-

Internal Standard: 1,2,4-Triazole-13C2,15N3 (Add before extraction).

Workflow:

Figure 1: QuPPe extraction workflow for polar pesticides. Note the absence of partitioning salts or dSPE cleanup.

Critical Technical Note: Do not use dSPE (dispersive solid-phase extraction) with PSA (Primary Secondary Amine). PSA will bind to the acidic protons of the triazole ring and remove your analyte along with the sugars.

Part 3: Chromatography (The "Separation" Phase)

The Problem: On a standard C18 column, 1,2,4-Triazole elutes in the void volume (t0). This is the "graveyard" of chromatography, where salts and unretained matrix components cause massive ion suppression (Signal Loss > 90%).

The Solution: You must use a column capable of retaining polar compounds.

Option A: Porous Graphitic Carbon (PGC) - Recommended

PGC columns (e.g., Hypercarb) retain polar compounds via the Polar Retention Effect on Graphite (PREG) .[6] This is distinct from HILIC or C18 mechanisms.

-

Why it works: The planar structure of the triazole ring aligns with the graphite sheets, providing strong retention even in high-aqueous mobile phases.

-

Mobile Phase A: Water + 1% Acetic Acid (or Formic Acid).

-

Mobile Phase B: Methanol (or Acetonitrile) + 1% Acetic Acid.

-

Gradient: Start at 100% Aqueous to trap the analyte, then ramp organic.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If PGC is unavailable, use a HILIC column (e.g., Silica or Amide phase).

-

Caution: HILIC is sensitive to the water content in your sample diluent. If you inject a high-water QuPPe extract directly onto a HILIC column, you will get peak broadening. You must dilute the extract with Acetonitrile (1:1 or 1:4) before injection.

Column Selection Matrix

| Column Type | Retention Mechanism | Suitability for TRZ | Risk Factor |

| C18 | Hydrophobic Interaction | Poor | Elutes in void; high suppression. |

| Hypercarb (PGC) | Charge-induced dipole & Planar interaction | Excellent | Requires priming; irreversible binding of some matrix lipids. |

| HILIC (Amide) | Partitioning into water layer | Good | Sample diluent mismatch causes bad peak shape. |

Part 4: FAQ - Specific Troubleshooting Scenarios

Q1: My IS recovery is consistent, but my calculated concentration is lower than expected.

A: This is likely an Integration Issue or Cross-Talk . 1,2,4-Triazole has a low molecular weight (MW 69).

-

Native Transition: 70 -> 43 m/z.

-

IS Transition: 75 -> 46 m/z (approx, depending on labeling). Check: Ensure your mass spec resolution is sufficient. At low masses, chemical noise is high. If the background noise on the Native channel is high, the software might be setting the baseline too high, "eating" the peak area.

Q2: I see double peaks for my Triazole.

A: This is often due to Tautomerism or pH Mismatch . 1,2,4-Triazole exists in two tautomeric forms (1H and 4H). In solution, they usually equilibrate fast enough to appear as one peak.

-

Fix: Ensure your mobile phase is acidic (pH < 3). This protonates the nitrogen (pKa ~ 2.2), forcing the molecule into a single cationic state, sharpening the peak.

Q3: Can I use derivatization to improve retention?

A: Yes, if direct analysis fails. Dansyl Chloride derivatization is the standard backup.

-

Mechanism: Dansyl-Cl reacts with the secondary amine of the triazole ring.

-

Result: Adds a large, non-polar naphthyl group. The derivative retains easily on a standard C18 column and fluoresces (or ionizes well in ESI+).

-

Protocol: Mix extract with Dansyl-Cl in Carbonate Buffer (pH 9.5), incubate at 60°C for 20 mins.

Part 5: Decision Logic Tree

Use this flow to guide your troubleshooting process.

Figure 2: Logic tree for diagnosing low recovery. Distinguishes between matrix effects and extraction losses.

References

-

EURL-SRM. (2023). Quick Method for the Analysis of highly Polar Pesticides in Food of Plant Origin (QuPPe-PO-Method). Version 12. European Union Reference Laboratory for Single Residue Methods.[7]

-

Jasak, J., et al. (2016). Determination of Triazole Derivative Metabolites in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM.[1][4][7][8]

-

Thermo Scientific. (2015). Hypercarb HPLC Columns: Technical Guide for Polar Retention Effect on Graphite (PREG).

-

Schermerhorn, P. G., et al. (2005). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC International.

Sources

- 1. EURL | Single Residue Methods | Determination of Triazole Derivative Metabolites in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry [eurl-pesticides.eu]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. sciex.com [sciex.com]

- 4. food.ec.europa.eu [food.ec.europa.eu]

- 5. hplc.eu [hplc.eu]

- 6. scispec.co.th [scispec.co.th]

- 7. QuPPe: Current Versions [quppe.eu]

- 8. QuPPe: Literature [quppe.eu]

Technical Support Center: Resolving Isotopic Interference Between 1,2,4-Triazole and its ¹³C₂ ¹⁵N₃ Analog

Welcome to the technical support guide for resolving isotopic interference between 1,2,4-triazole and its stable isotope-labeled (SIL) internal standard, the ¹³C₂ ¹⁵N₃ analog. This resource is designed for researchers, scientists, and drug development professionals who utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 1,2,4-triazole.

1,2,4-triazole is a significant metabolite of many triazole fungicides, making its accurate quantification crucial in environmental and food safety analysis.[1][2][3] The use of a SIL internal standard is the preferred method for achieving accurate and precise quantification in complex matrices, as it effectively compensates for matrix effects and variations in sample processing.[4] However, isotopic interference can compromise the accuracy of these measurements. This guide provides a comprehensive overview of the causes of this interference and offers practical troubleshooting strategies to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of 1,2,4-triazole analysis?

A1: Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes in the unlabeled 1,2,4-triazole that overlap with the signals of the ¹³C₂ ¹⁵N₃ labeled internal standard.[5] 1,2,4-triazole is composed of carbon, hydrogen, and nitrogen, all of which have stable heavy isotopes. The natural abundance of these isotopes, particularly ¹³C and ¹⁵N, means that a population of unlabeled 1,2,4-triazole molecules will produce a distribution of signals at masses higher than its monoisotopic mass (M+1, M+2, etc.). This distribution can interfere with the detection of the intentionally labeled internal standard.[5]

Q2: Why is it critical to correct for this natural isotopic abundance?

A2: Failing to correct for the natural isotopic abundance of unlabeled 1,2,4-triazole can lead to a significant overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration. The naturally occurring M+1, M+2, and subsequent isotopic peaks from the unlabeled compound can be mistakenly attributed to the SIL internal standard, especially at high analyte concentrations. This can compromise the linearity of the calibration curve and lead to inaccurate quantification.[6]

Q3: What are the primary causes of isotopic interference between 1,2,4-triazole and its ¹³C₂ ¹⁵N₃ analog?

A3: The primary causes are:

-

Natural Isotopic Abundance: The natural abundance of stable isotopes like ¹³C (~1.1%) and ¹⁵N (~0.37%) in the unlabeled 1,2,4-triazole.[5]

-

Mass Overlap: The mass difference between the analyte and the SIL internal standard may not be sufficient to completely avoid overlap of their isotopic clusters, especially with high-resolution mass spectrometers.

-

In-source Fragmentation: Fragmentation of the analyte or internal standard in the ion source can generate ions that interfere with the intended precursor ions.

Q4: Can chromatographic separation alone solve this issue?

A4: While chromatographic separation is essential for separating isomers and reducing matrix effects, it cannot separate isotopologues (molecules that differ only in their isotopic composition).[7][8] 1,2,4-triazole and its ¹³C₂ ¹⁵N₃ analog are chemically identical and will co-elute under typical reversed-phase or HILIC conditions. Therefore, relying solely on chromatography is insufficient to resolve this type of interference.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mass Spectrometry Parameters to Minimize Interference

A critical first step in mitigating isotopic interference is the careful selection and optimization of mass spectrometry parameters.

1.1. Selection of Precursor and Product Ions

The choice of precursor and product ions for your Multiple Reaction Monitoring (MRM) transitions is paramount.

-

Principle: The goal is to select transitions that are specific to the analyte and the internal standard and have minimal overlap. The ¹³C₂ ¹⁵N₃ labeling provides a mass shift of +5 Da.

-

Protocol:

-

Infuse a standard solution of unlabeled 1,2,4-triazole and acquire a full scan mass spectrum to determine the m/z of the protonated molecule [M+H]⁺.

-

Perform a product ion scan on the [M+H]⁺ of 1,2,4-triazole to identify characteristic fragment ions.

-

Repeat steps 1 and 2 for the ¹³C₂ ¹⁵N₃ labeled internal standard.

-

Select precursor-product ion transitions for both the analyte and the internal standard that are intense and specific. Avoid selecting product ions that could be formed from the isotopic peaks of the analyte.

-

Table 1: Example MRM Transitions for 1,2,4-Triazole and its ¹³C₂ ¹⁵N₃ Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| 1,2,4-Triazole | 70.0 | 43.0 | A common and robust transition. |

| ¹³C₂ ¹⁵N₃-1,2,4-Triazole | 75.0 | 46.0 | The corresponding transition for the SIL-IS. |

Causality: By selecting a product ion that also contains the isotopic labels, you minimize the risk of crosstalk from the unlabeled analyte.

1.2. Resolution and Isolation Width

-

Principle: The resolution settings of the quadrupole mass analyzers (Q1 and Q3) determine the m/z range that is allowed to pass through. A narrower isolation width can improve selectivity.

-

Protocol:

-

Start with the instrument manufacturer's recommended setting (e.g., 0.7 amu).

-

Infuse a mixed solution of the analyte and internal standard.

-

Gradually decrease the isolation width in Q1 and Q3 while monitoring the signal intensity and background noise.

-

Select the narrowest width that provides a stable signal and minimizes any observed interference.

-

Causality: A narrower isolation width reduces the likelihood of transmitting interfering ions with similar m/z values, including the isotopic peaks of the analyte that might overlap with the precursor ion of the internal standard.

Guide 2: Chromatographic Method Development for Robustness

While chromatography cannot separate the isotopologues, a well-developed method is crucial for overall data quality.

2.1. Column Selection and Mobile Phase Optimization

-

Principle: The goal is to achieve a sharp, symmetrical peak for 1,2,4-triazole, well-separated from matrix components. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.[9]

-

Protocol (HILIC):

-

Column: Use a HILIC column (e.g., amide, cyano, or bare silica).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3).

-

Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component to elute the analyte.

-

Flow Rate: Typically 0.3-0.5 mL/min for a standard 2.1 mm ID column.

-

Injection Volume: Keep it as low as possible (e.g., 1-5 µL) to minimize peak distortion.

-

Causality: A robust chromatographic method ensures that the analyte and internal standard co-elute consistently, which is essential for accurate correction of matrix effects.[4] Good peak shape maximizes the signal-to-noise ratio, improving the limit of quantification.

Workflow for LC-MS/MS Method Development

Caption: Decision tree for troubleshooting isotopic interference.

References

-

Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Journal of Chromatography A, 1562, 123-127. [Link]

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment. BenchChem Technical Support.

- Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Gravimetric Value.

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.

- Moein, M. M., El-Beqqali, A., & Abdel-Rehim, M. (2025, November 15). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Journal of Pharmaceutical and Biomedical Analysis.

- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

-

Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 24(1), 137. [Link]

- MS Orchestra. (2025, June 23).

- JETIR. (2019, June). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND OPTIMIZATION FOR THE DETERMINATION OF TRIAZOLE FUNGICIDES BY GAS CHROMATOGRAPHY MA.

-

Promma, K., & Som-a, P. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20895–20904. [Link]

- BenchChem. (2025). How to correct for isotopic interference from unlabeled dulcitol. BenchChem Technical Support.

- AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX.

- Spectroscopy Online. (2020, December 20). A Pragmatic Approach to Managing Interferences in ICP-MS. Spectroscopy Online.

- Shimadzu. (n.d.). Tips for ICP-MS Analysis. Shimadzu.

- Nesterenko, P. N., & Ivanov, A. V. (2025, August 9). Tutorial on High-Performance Liquid Chromatography of Isotopologues of organic compounds.

- Rakshit, S., & Rai, A. K. (2021). Strategies to overcome interferences in elemental and isotopic geochemical analysis by quadrupole inductively coupled plasma mass spectrometry: A critical evaluation of the recent developments. Mass Spectrometry Reviews, 40(3), 217-251.

- Vogeser, M., & Seger, C. (2024, August 7). Understanding isotopes, isomers, and isobars in mass spectrometry.

- Woodhead, J. D., & Hergt, J. M. (2005). Problems in obtaining precise and accurate Sr isotope analysis from geological materials using laser ablation MC-ICPMS. Geostandards and Geoanalytical Research, 29(2), 183-195.

- Kirk, A. T., & Grützmacher, H. (2016). Separation of Isotopologues in Ultra-High-Resolution Ion Mobility Spectrometry. Analytical Chemistry, 88(24), 12003–12006.

- Karpenko, Y. V., Panasenko, M. O., & Kharytonenko, H. I. (2025, November 24). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Journal of Pharmacy and Pharmacology.

- The Audiopedia. (2019, January 10).

- ResearchGate. (2025, August 5). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study.

- EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. EURL-Pesticides.

- ResearchGate. (2025, December 29). (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.

- SIELC. (2024, January 15). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC.

- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem Technical Support.

Sources

- 1. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. msorchestra.ai [msorchestra.ai]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Storage conditions to prevent degradation of 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3

Reference ID: ISO-TRZ-CN5-SUP

Status: Operational | Level: Tier 3 (Senior Scientist)

Executive Summary

You are working with a highly stable, aromatic heterocycle labeled with Carbon-13 (

The Primary Threat is Not Chemical Breakdown, But Hygroscopicity. 1,2,4-Triazole is extremely hygroscopic. Moisture absorption leads to:

-

Stoichiometric Errors: Inaccurate weighing of the expensive isotope.

-

Physical State Change: Transition from crystalline solid to a sticky paste.

-

NMR Interference: Broadening of exchangeable proton signals.

Module 1: Storage Protocols

The "Golden Rule" of Isotope Storage

Treat this compound as if it were a living organism. It must be protected from moisture, oxygen, and thermal fluctuation.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | While stable at RT, freezing inhibits the kinetics of any trace impurities reacting and prevents interaction with septum/cap materials over years of storage. |

| Atmosphere | Argon (Preferred) or Nitrogen | Displaces moisture-laden air. Argon is heavier than air, providing a better "blanket" in the vial than Nitrogen. |

| Container | Amber Glass + Parafilm | Amber glass prevents trace photolysis (though rare for triazoles). Parafilm acts as a secondary moisture barrier. |

| Desiccation | Required | Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel). |

Storage Decision Matrix

Use this logic flow to determine where your sample should be right now.

Figure 1: Decision matrix for optimal storage location based on usage frequency and seal integrity.

Module 2: Handling & Weighing (The "Critical Moment")

Issue: Users often report the powder becoming "tacky" or "sticky" within minutes of opening the vial. Cause: Rapid absorption of atmospheric water vapor.

Protocol: The "Dry-Transfer" Method

Do not open the vial on an open benchtop if humidity is >40%.

-

Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture directly onto the solid.

-

-

Inert Environment: Ideally, weigh inside a glovebox (N2 or Ar atmosphere).

-

Rapid Weighing (Benchtop Alternative):

-

Flush the headspace of the vial with Argon immediately before and after taking a sample.

-

Use an antistatic weighing boat (triazoles can be static).

-

Reseal with Parafilm immediately.

-

Module 3: Troubleshooting & FAQs

Q1: "My NMR spectrum shows extra peaks. Is the isotope degrading?"

Diagnosis: Likely Tautomerism , not degradation. Technical Explanation: 1,2,4-Triazole exists in a dynamic equilibrium between the 1H-tautomer (asymmetric) and the 4H-tautomer (symmetric).[1]

-

Solvent Effect: In DMSO-

, the 1H form usually predominates. In protic solvents (MeOH- -

Observation: You may see broadened peaks or distinct minor peaks depending on the solvent and temperature.

-